molecular formula C26H25NO2 B3831001 4-[(2,4-diphenyl-4H-chromen-3-yl)methyl]morpholine

4-[(2,4-diphenyl-4H-chromen-3-yl)methyl]morpholine

Cat. No. B3831001
M. Wt: 383.5 g/mol
InChI Key: VCCOGMNFGVUCRB-UHFFFAOYSA-N
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Description

The compound is a derivative of chromene, a heterocyclic compound, with two phenyl groups attached at the 2 and 4 positions of the chromene ring. Additionally, it has a morpholine ring attached via a methylene bridge .


Molecular Structure Analysis

The chromene ring system is a significant structural entity that belongs to the class of oxygen-containing heterocycles . The presence of the morpholine ring may introduce basicity into the molecule .


Chemical Reactions Analysis

Chromene derivatives are known to exhibit a broad variety of remarkable biological and pharmaceutical activities . The reactivity of this specific compound would depend on the exact positioning and nature of its substituents.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the nature and position of its substituents. Factors such as polarity, solubility, stability, and reactivity could be influenced by these structural features .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Chromene derivatives have been found to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Safety and Hazards

Without specific studies, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Its potential biological activity could also be a significant area of study, given the known activities of chromene derivatives .

properties

IUPAC Name

4-[(2,4-diphenyl-4H-chromen-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO2/c1-3-9-20(10-4-1)25-22-13-7-8-14-24(22)29-26(21-11-5-2-6-12-21)23(25)19-27-15-17-28-18-16-27/h1-14,25H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCOGMNFGVUCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(OC3=CC=CC=C3C2C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,4-diphenyl-4H-chromen-3-yl)methyl]morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2,4-diphenyl-4H-chromen-3-yl)methyl]morpholine
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4-[(2,4-diphenyl-4H-chromen-3-yl)methyl]morpholine
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4-[(2,4-diphenyl-4H-chromen-3-yl)methyl]morpholine
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4-[(2,4-diphenyl-4H-chromen-3-yl)methyl]morpholine
Reactant of Route 6
4-[(2,4-diphenyl-4H-chromen-3-yl)methyl]morpholine

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